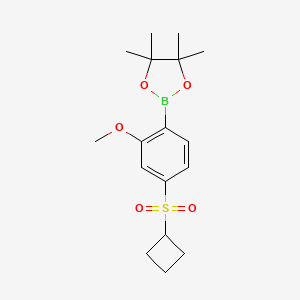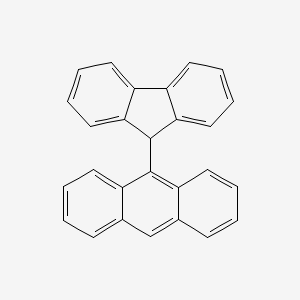
9-(9H-fluoren-9-yl)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(9H-Fluoren-9-yl)anthracene is an organic compound with the molecular formula C27H18. It is a derivative of anthracene, where a fluorenyl group is attached to the 9th position of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(9H-fluoren-9-yl)anthracene typically involves the reaction of 9-bromofluorene with anthracene in the presence of a catalyst. The reaction is carried out in a solvent such as carbon disulfide under reflux conditions for 12-24 hours .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 9-(9H-Fluoren-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include halogenation and nitration, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; nitric acid for nitration.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Fluorenyl anthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Scientific Research Applications
9-(9H-Fluoren-9-yl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential use in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems.
Mechanism of Action
The mechanism by which 9-(9H-fluoren-9-yl)anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and re-emits it, a property that is exploited in OLEDs. The molecular targets and pathways involved include the excitation of electrons to higher energy states and their subsequent relaxation, emitting light in the process .
Comparison with Similar Compounds
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)anthracene
- 9,10-bis(phenylethynyl)anthracene
Comparison: Compared to these similar compounds, 9-(9H-fluoren-9-yl)anthracene exhibits unique photophysical properties, such as higher thermal stability and non-coplanar structures that suppress intermolecular interactions. These properties make it particularly suitable for applications in OLEDs and other luminescent materials .
Properties
Molecular Formula |
C27H18 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
9-(9H-fluoren-9-yl)anthracene |
InChI |
InChI=1S/C27H18/c1-3-11-20-18(9-1)17-19-10-2-4-12-21(19)26(20)27-24-15-7-5-13-22(24)23-14-6-8-16-25(23)27/h1-17,27H |
InChI Key |
ZKSSTAGPZYHEIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


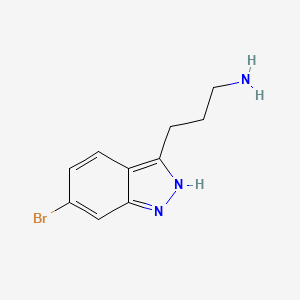


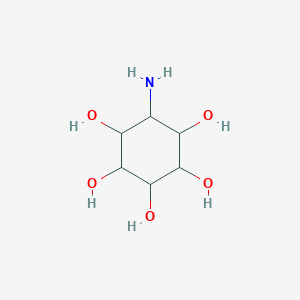
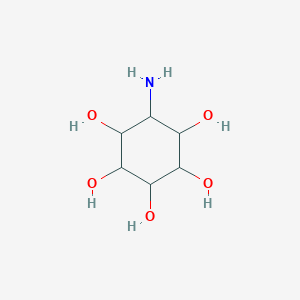
![5-(2-Ethoxy-5-((4-isopropylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B13143478.png)
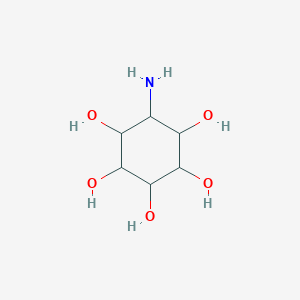


![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)
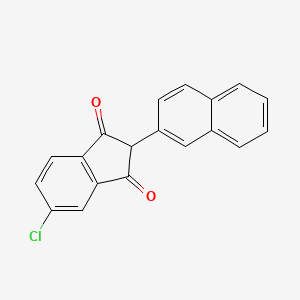
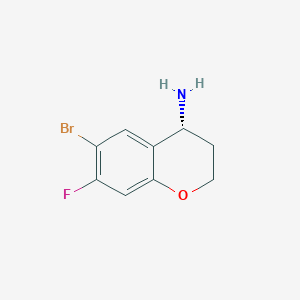
![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)
